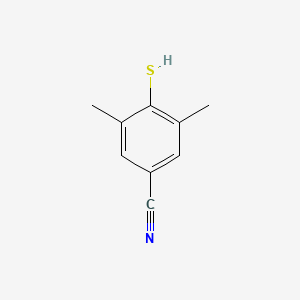

3,5-Dimethyl-4-sulfanylbenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dimethyl-4-sulfanylbenzonitrile is an organic compound with the molecular formula C₉H₉NS It is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which also bears two methyl groups (-CH₃) at the 3rd and 5th positions and a sulfanyl group (-SH) at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-sulfanylbenzonitrile can be achieved through several synthetic routes. One common method involves the nitration of 3,5-dimethylbenzenethiol followed by a Sandmeyer reaction to introduce the nitrile group. The reaction conditions typically involve the use of nitrating agents such as nitric acid and sulfuric acid, followed by the use of copper(I) cyanide in the presence of a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and Sandmeyer reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-4-sulfanylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The methyl groups and the sulfanyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-4-sulfanylbenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-4-sulfanylbenzonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The nitrile and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dimethylbenzonitrile: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

4-Sulfanylbenzonitrile: Lacks the methyl groups, which can affect its steric and electronic properties.

3,5-Dimethyl-4-hydroxybenzonitrile: Contains a hydroxyl group instead of a sulfanyl group, leading to different reactivity and applications.

Uniqueness

3,5-Dimethyl-4-sulfanylbenzonitrile is unique due to the presence of both methyl and sulfanyl groups on the benzene ring, which provides a combination of steric and electronic effects that can be exploited in various chemical reactions and applications.

Biologische Aktivität

3,5-Dimethyl-4-sulfanylbenzonitrile (CAS No. 903593-79-3) is an organic compound characterized by a sulfanyl group attached to a benzonitrile structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by recent studies and findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H11S

- Molecular Weight : 165.26 g/mol

- IUPAC Name : 3,5-Dimethyl-4-(sulfanyl)benzonitrile

The presence of the sulfanyl group is critical for its biological activity, allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The sulfanyl group enhances the compound's ability to disrupt microbial cell membranes, leading to cell death. In vitro studies have shown effectiveness against a range of bacteria and fungi, suggesting its potential as an antimicrobial agent in pharmaceuticals.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, it can inhibit the growth of breast cancer cells by targeting specific oncogenes and tumor suppressor genes.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Cell Membrane Disruption : The sulfanyl group facilitates interaction with lipid bilayers, leading to increased permeability and eventual cell lysis.

- Signal Pathway Modulation : The compound can interfere with key signaling pathways involved in cell cycle regulation and apoptosis, such as the PI3K/Akt pathway.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, further contributing to its cytotoxic effects against cancer cells.

Case Studies

Several case studies have documented the efficacy of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against common pathogens.

- Methodology : Disk diffusion method was used to assess inhibition zones.

- Results : Showed significant inhibition against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

-

Study on Anticancer Activity :

- Objective : To determine the effect on breast cancer cell lines (MCF-7).

- Methodology : MTT assay was employed to measure cell viability post-treatment.

- Results : A dose-dependent reduction in cell viability was observed, with IC50 values around 30 µM after 48 hours of treatment.

Data Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Effective against S. aureus | ||

| Anticancer | Induces apoptosis in MCF-7 | |

| Inhibits proliferation |

Eigenschaften

IUPAC Name |

3,5-dimethyl-4-sulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAXFTQEAZFNEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.